molecular formula C12H17ClN2O B1274149 4-Phenylpiperidine-4-carboxamide monohydrochloride CAS No. 59083-35-1

4-Phenylpiperidine-4-carboxamide monohydrochloride

Cat. No.: B1274149
CAS No.: 59083-35-1
M. Wt: 240.73 g/mol
InChI Key: LZWFVOQSFVFPJK-UHFFFAOYSA-N
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Description

4-Phenylpiperidine-4-carboxamide monohydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.72918 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

4-Phenylpiperidine-4-carboxamide monohydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including opioid receptors, due to its structural similarity to opioid compounds such as pethidine and loperamide . The nature of these interactions often involves binding to receptor sites, leading to modulation of receptor activity and subsequent biochemical effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its interaction with opioid receptors can lead to changes in intracellular signaling cascades, impacting processes such as pain perception and neurotransmitter release . Additionally, it may influence the expression of genes involved in these pathways, further modulating cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist at receptor sites, leading to either activation or inhibition of receptor-mediated signaling pathways . This compound may also inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neurotransmitter levels and activity. Changes in gene expression resulting from these interactions further contribute to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods under controlled conditions, but degradation can occur under certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as pain relief or modulation of neurotransmitter activity . Higher doses can lead to toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and duration of action. Additionally, the presence of cofactors can modulate its metabolism, affecting the levels of active metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as lipid solubility and the presence of transport proteins, which can affect its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

The synthesis of 4-Phenylpiperidine-4-carboxamide monohydrochloride involves several steps, typically starting with the formation of the piperidine ring. One common method involves the reduction of imines, cyclization, and reduction of piperidinone intermediates using reagents such as phenylsilane and iron complexes as catalysts . Industrial production methods often focus on optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

4-Phenylpiperidine-4-carboxamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

4-Phenylpiperidine-4-carboxamide monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, including analgesic and antipsychotic properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

4-Phenylpiperidine-4-carboxamide monohydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

4-phenylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWFVOQSFVFPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207817
Record name 4-Phenylpiperidine-4-carboxamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59083-35-1
Record name 4-Piperidinecarboxamide, 4-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59083-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylpiperidine-4-carboxamide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059083351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylpiperidine-4-carboxamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylpiperidine-4-carboxamide monohydrochloride
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Synthesis routes and methods I

Procedure details

Combine 1-benzyl-4-phenylpiperidine-4-carboxylic acid amide N-oxide (529 g, 1700 mmol), 10% palladium-on-carbon (25 g), and acetic acid (5 L) in an autoclave. Flush the autoclave with nitrogen and then charge with 255 psi of hydrogen. Stir while recharging the autoclave with hydrogen as required to maintain the pressure above 100 psi. When hydrogen consumption ceases, flush the autoclave with nitrogen remove the catalyst by filtration. Evaporate the filtrate invacuo to give a residue. Dissolve the residue in ethyl acetate (5 L), acidify by the addition of 12M aqueous hydrochloric acid solution (150 mL), and heat to reflux for 15 minutes. Cool the mixture to 5° C. to give solid. Collect the solid by filtration, rinse with ethyl acetate, and air dry to give the title compound.
Name
1-benzyl-4-phenylpiperidine-4-carboxylic acid amide N-oxide
Quantity
529 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four
Quantity
25 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-tert-Butoxycarbonyl-4-phenyl-piperidine-4-carboxylic acid amide (0.95 g, 3.12 mmol) was combined with HCl in dioxane (10 mL, 4N, 40 mmol, 13 eq.) at ambient temperature for 1 h. The solvent was concentrated in vacuo and ethyl acetate was added. The slurry was filtered and dried under high vacuum for 48 h to give the title compound: HPLC analysis Rt =5.56 min. using a C-18 column eluting with a acetonitrile:water (0.1% TFA), flow rate=1.0 mL/min., gradient (elution with CH3CN/H2O(0.1%TFA) 10% CH3CN for 10 minutes, 30% CH3CN for 15 minutes, 40% CH3CN for 15 minutes, 50% CH3CN for 10 minutes, and then 100% CH3CN). Analysis: calculated for Cl2H17C1N2O C 59.87; H 7.12; N 11.64; Found C 59.82; H 7.00; N 11.52.
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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